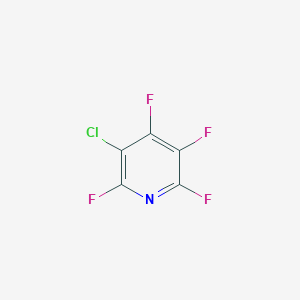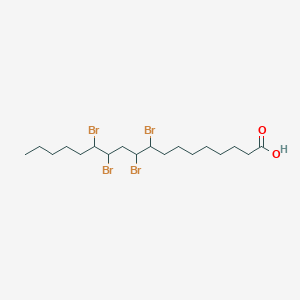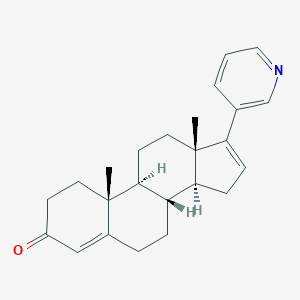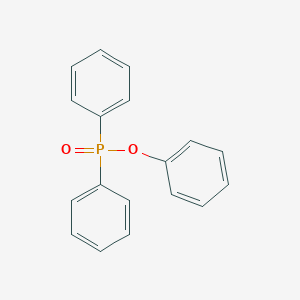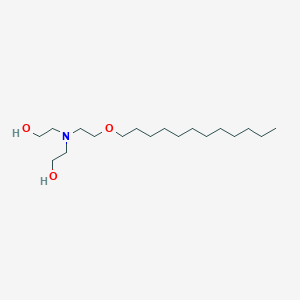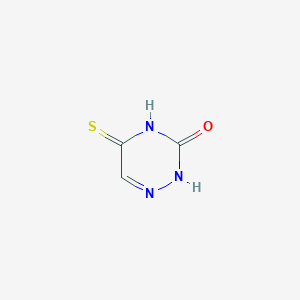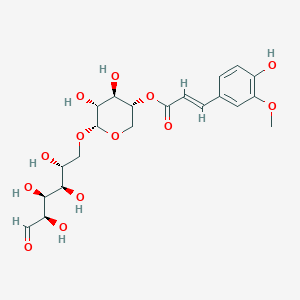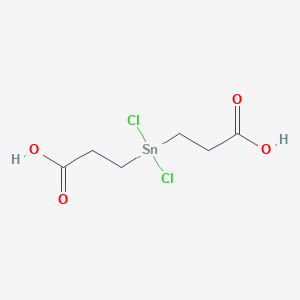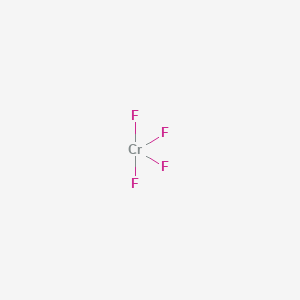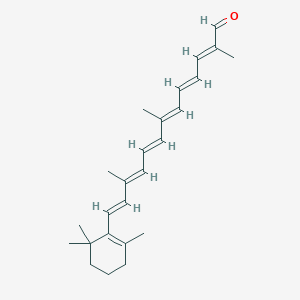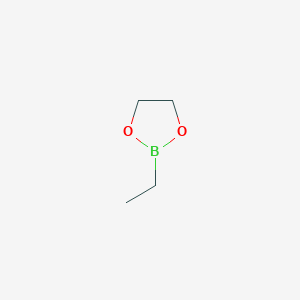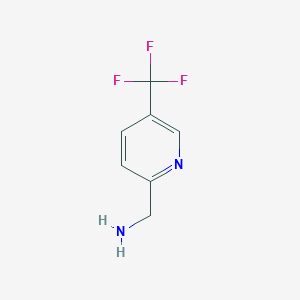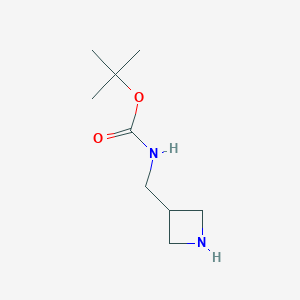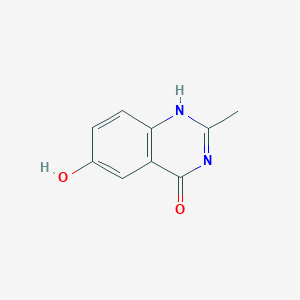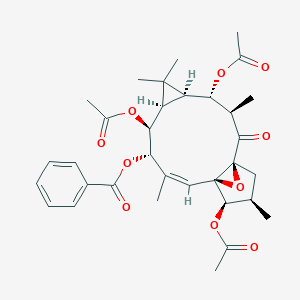
7-Benzoylingol-3,8,12-triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzoylingol-3,8,12-triacetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of ingol, a natural product that has been found in various marine organisms. The synthesis of 7-Benzoylingol-3,8,12-triacetate involves a series of chemical reactions that result in the formation of a stable and highly reactive compound.
作用机制
The mechanism of action of 7-Benzoylingol-3,8,12-triacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a pathway that is frequently dysregulated in cancer cells.
生化和生理效应
7-Benzoylingol-3,8,12-triacetate has been found to have various biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 7-Benzoylingol-3,8,12-triacetate in lab experiments is its potent cytotoxic effects against cancer cells. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible for scientific research. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 7-Benzoylingol-3,8,12-triacetate. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by this compound. Additionally, more studies are needed to determine the efficacy of this compound in animal models and in clinical trials. Finally, research is needed to develop more effective formulations of this compound that can improve its solubility and bioavailability.
合成方法
The synthesis of 7-Benzoylingol-3,8,12-triacetate involves several steps, including the protection of the hydroxyl groups, the acetylation of the protected ingol, and the debenzylation of the resulting compound. The final product is obtained through the selective acetylation of the hydroxyl groups in positions 3, 8, and 12 of the ingol molecule using acetic anhydride and a catalyst such as pyridine.
科学研究应用
7-Benzoylingol-3,8,12-triacetate has been found to have various applications in scientific research, including its use as a potential anticancer agent. Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
属性
CAS 编号 |
135467-87-7 |
|---|---|
产品名称 |
7-Benzoylingol-3,8,12-triacetate |
分子式 |
C33H40O10 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
[(1S,3R,4S,5S,7R,8S,9S,10Z,12R,13R,14R)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(41-21(6)36)17(2)15-32(33,43-33)28(37)18(3)26(39-19(4)34)23-24(31(23,7)8)27(40-20(5)35)25(16)42-30(38)22-12-10-9-11-13-22/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14-/t17-,18-,23-,24+,25+,26-,27+,29-,32-,33-/m1/s1 |
InChI 键 |
LPVJWXJBZPCDLM-HUWNQDJBSA-N |
手性 SMILES |
C[C@@H]1C[C@@]23C(=O)[C@@H]([C@H]([C@H]4[C@H](C4(C)C)[C@@H]([C@H](/C(=C\[C@]2([C@@H]1OC(=O)C)O3)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
规范 SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
同义词 |
7-benzoyl-ingol-3,8,12-acetate 7-benzoylingol-3,8,12-triacetate 7-BOAT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



